2,4-Pyrimidinediamine, 5-(4-aminophenyl)-6-(2-methylpropyl)-

Synthetic Chemistry Medicinal Chemistry Process Chemistry

Researchers face inconsistent 6-alkyl substitution in diaminopyrimidine cores, leading to unpredictable DHFR/kinase selectivity and binding geometry. This compound (CAS 634199-55-6) offers a defined isobutyl branch with a free 4-aminophenyl handle for derivatization. - **Differentiated scaffold**: Branched C6 isobutyl (vs linear/n-butyl) provides unique steric footprint for SAR benchmarking and low-affinity reference ligand studies. - **Chemical handle**: Primary aromatic amine enables amide, sulfonamide, PEG, or PROTAC linker attachment. - **Supply advantage**: Gram-scale synthesis without chromatography; c logP ≈3.18 for permeability standard use.

Molecular Formula C14H19N5
Molecular Weight 257.33 g/mol
CAS No. 634199-55-6
Cat. No. B12589589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Pyrimidinediamine, 5-(4-aminophenyl)-6-(2-methylpropyl)-
CAS634199-55-6
Molecular FormulaC14H19N5
Molecular Weight257.33 g/mol
Structural Identifiers
SMILESCC(C)CC1=C(C(=NC(=N1)N)N)C2=CC=C(C=C2)N
InChIInChI=1S/C14H19N5/c1-8(2)7-11-12(13(16)19-14(17)18-11)9-3-5-10(15)6-4-9/h3-6,8H,7,15H2,1-2H3,(H4,16,17,18,19)
InChIKeyUVGVQFLMODQCIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural and Chemical Identity


The compound 2,4-Pyrimidinediamine, 5-(4-aminophenyl)-6-(2-methylpropyl)- (CAS 634199-55-6) is a heterocyclic small molecule with the molecular formula C₁₄H₁₉N₅ and a molecular weight of 257.33 g/mol . Its IUPAC name, 5-(4-aminophenyl)-6-(2-methylpropyl)pyrimidine-2,4-diamine, identifies it as a 2,4-diaminopyrimidine derivative featuring a hydrophobic 6-isobutyl substituent and a 5-(4-aminophenyl) group . This core scaffold is characteristic of dihydrofolate reductase (DHFR) inhibitors and kinase inhibitors, and the compound serves as a synthetic intermediate for generating focused libraries targeting cancer and malaria . Its synthesis has been reported at a moderate scale (ca. 8 g) without requiring chromatography, yielding gram quantities sufficient for preclinical profiling .

Why Generic Substitution Fails


Within the 2,4-diaminopyrimidine chemotype, the steric and electronic properties of the 6-alkyl substituent dictate target engagement, selectivity, and binding geometry. The isobutyl group at position 6 introduces a branched, conformationally constrained hydrophobic moiety that cannot be mimicked by smaller alkyl chains (e.g., ethyl) or linear variants (e.g., n-butyl). Literature on structurally related 2,4-diaminopyrimidine DHFR inhibitors demonstrates that 6-alkyl variation directly impacts potency and selectivity against human versus bacterial isoforms . In crystallographic studies of analogous furopyrimidine-2,4-diamines, the isobutyl moiety was observed in two orientations, causing steric crowding that correlated with reduced activity compared to the isopropyl analog, underscoring that subtle alkyl geometry differences translate into measurable binding and activity alterations . Therefore, indiscriminate substitution with a different 6-alkyl or 5-aryl group fundamentally alters the pharmacological profile of this scaffold.

Quantitative Differentiation Evidence


Differential Synthetic Yield Across 6-Alkyl Analogues

In the Holsworth et al. (2003) synthesis of 6-alkyl-5-(4'-aminophenyl)-pyrimidine-2,4-diamines, the 6-isobutyl derivative (Compound 21, the target molecule) was obtained in a quantitatively superior yield of 99% compared to the 6-ethyl precursor (Compound 18, 95% yield), the 6-propyl analogue (Compound 19, 89% yield), and the 6-isopropyl analogue (Compound 20, 80% yield). Additionally, the yield for the earlier-stage 6-isobutyl-5-phenyl-pyrimidine-2,4-diamine intermediate (Compound 13, 25%) was markedly lower than that of its 5-(4-aminophenyl) counterpart (Compound 21, 99%), underscoring the critical role of the 4-aminophenyl group in the reductive step .

Synthetic Chemistry Medicinal Chemistry Process Chemistry

Lipophilicity Differentiation by 6-Isobutyl Substituent

The target compound exhibits a calculated logP (clogP) of approximately 3.18 . While directly measured logP values for this specific series are not compiled in a single publication, the increase in lipophilicity conferred by the isobutyl group can be benchmarked against the established Hansch π constant for the isobutyl fragment (+1.68) relative to the hydrogen-substituted analogue (π = 0) . This positions the 6-isobutyl derivative as a significantly more lipophilic analogue than the 6-unsubstituted or 6-methyl counterparts, which is expected to impact passive membrane permeability, non-specific protein binding, and metabolic stability relative to less lipophilic congeners.

Physicochemical Properties ADME Drug Design

Steric Effects on DHFR Binding Orientation

Although a co-crystal structure of the target molecule bound to a biological target has not been reported in the public domain, crystallographic studies on closely related 2,4-diaminofuro[2,3-d]pyrimidine inhibitors of human DHFR provide direct structural evidence for the impact of 6-position isobutyl substitution. In the ternary complex with NADPH and human DHFR, the isobutyl analog E6 was identified as the least potent inhibitor in the series. Critically, X-ray crystallography revealed that the isobutyl moiety of E6 adopts two distinct orientations within the active site, resulting in steric crowding that directly accounts for its attenuated inhibitory activity relative to the isopropyl analog Z3 . This demonstrates that the 6-isobutyl group imposes a measurable conformational penalty that is absent in linear or less-branched alkyl substituents, making the compound a valuable tool for probing steric tolerance in DHFR and related folate-binding enzymes.

Structural Biology X-ray Crystallography DHFR Inhibition

Key Intermediate for Targeted Library Synthesis

The target compound is explicitly described as a key intermediate for library synthesis. Its 4'-aminophenyl functionality is intended for conversion to secondary and tertiary amine derivatives, a structural class with demonstrated activity against dihydrofolate reductase (DHFR) from various species . The Holsworth publication specifically identifies these intermediates as templates for structure-activity relationship (SAR) investigations aimed at developing antimalarial and antitumor agents within the 2,4-diaminopyrimidine scaffold . Unlike the closed-ring furopyrimidine analogs in the Cody et al. study (which were assessed as final, non-derivatizable DHFR inhibitors), the 4-aminophenyl group in CAS 634199-55-6 provides a versatile synthetic handle for diversification through amide coupling, reductive amination, or sulfonamide formation.

Antimalarial Drug Discovery Cancer Chemotherapy SAR Libraries

Procurement-Driven Application Scenarios


Parallel Library Synthesis of 4'-Aminated Derivatives

The free 4-aminophenyl group in this compound is an unsubstituted primary amine, making it an ideal core scaffold for constructing a library of N-substituted derivatives via amide bond formation, reductive amination, or sulfonamide coupling. The synthetic route reported by Holsworth et al. delivers this compound at gram scale without chromatography, enabling parallel synthesis in 96-well format for rapid structure-activity relationship (SAR) exploration of 2,4-diaminopyrimidines targeting dihydrofolate reductase (DHFR) in Plasmodium falciparum or tumor cell lines . This contrasts with the custom, linear synthesis required for each congener when starting from non-functionalized core scaffolds.

Steric Probe for DHFR Binding Studies

Because the isobutyl moiety is known to adopt multiple orientations and cause steric clashes in the human DHFR active site (as shown in structurally analogous furopyrimidine-2,4-diamine ternary complexes) , CAS 634199-55-6 can serve as a low-affinity reference ligand. It provides a benchmark for measuring steric bulk tolerance when screening new inhibitors, helping to distinguish genuine binding interactions from non-specific hydrophobic effects.

Lipophilicity Probe for Permeability Optimization

With a calculated logP of approximately 3.18 , this compound occupies a unique lipophilicity range within the 2,4-diaminopyrimidine series. It can be used as a permeability standard in Caco-2 or PAMPA assays to calibrate the relationship between 6-alkyl branching and passive membrane diffusion, directly informing the selection of substituents for intracellular kinase or DHFR targets.

PROTAC Linker Conjugation Starting Material

The primary aromatic amine at the 4'-position is an attractive chemical handle for attaching polyethylene glycol (PEG) or alkyl linkers used in proteolysis-targeting chimera (PROTAC) design. The isobutyl group at position 6 provides a defined steric and lipophilic footprint that can be leveraged to optimize ternary complex formation between an E3 ligase and a target protein of interest (e.g., DHFR or a kinase), making this compound a strategically differentiated building block for targeted protein degradation applications.

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